4-(fluoromethyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine
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Overview
Description
4-(fluoromethyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including their potential as kinase inhibitors, which makes them of significant interest in medicinal chemistry and drug development .
Preparation Methods
The synthesis of 4-(fluoromethyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-(fluoromethyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-(fluoromethyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool compound for studying biological processes and pathways.
Medicine: Its potential as a kinase inhibitor makes it a candidate for the development of anticancer drugs.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(fluoromethyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth, differentiation, and survival. This makes it a promising candidate for the treatment of diseases like cancer .
Comparison with Similar Compounds
Similar compounds to 4-(fluoromethyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C11H14FN5 |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
4-[4-(fluoromethyl)piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H14FN5/c12-5-8-1-3-17(4-2-8)11-9-6-15-16-10(9)13-7-14-11/h6-8H,1-5H2,(H,13,14,15,16) |
InChI Key |
QFJRGOUINNSGLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)C2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
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